molecular formula C11H9NOS B186757 (2-amino-3-thienyl)(phenyl)methanone CAS No. 21582-44-5

(2-amino-3-thienyl)(phenyl)methanone

Cat. No. B186757
Key on ui cas rn: 21582-44-5
M. Wt: 203.26 g/mol
InChI Key: VXIMIQNIBMDZCM-UHFFFAOYSA-N
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Patent
US07390903B2

Procedure details

Following a procedure described in J. Med. Chem. 2002, 45, 382-389; 1.45 g (10 mmol) 3-oxo-3-phenyl-propionitrile, 0.76 g (5.0 mmol) [1,4]dithiane-2,5-diol, 0.40 ml (10 mmol) diethylamine and 5 ml ethanol were charged in a sealed tube. The reaction mixture was heated at 50° C. for 6 h. The tube was then placed in a fridge (about 4° C.) for the night, and the product was collected by filtration and dried under vacuum to afford 0.42 g (23%) (2-amino-thiophen-3-yl)-phenyl-methanone as a light brown crystals. ES-MS m/e (%): 204 (M+H+, 100).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][C:4]#[N:5].[S:12]1CC(O)S[CH2:14][CH:13]1O.C(NCC)C>C(O)C>[NH2:5][C:4]1[S:12][CH:13]=[CH:14][C:3]=1[C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:1]

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
O=C(CC#N)C1=CC=CC=C1
Name
Quantity
0.76 g
Type
reactant
Smiles
S1C(CSC(C1)O)O
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then placed in a fridge (about 4° C.) for the night
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=CC1C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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